N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide
Description
N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide (CAS: 1329502-88-6) is a deuterium-labeled derivative of N-(4-hydroxyphenyl)piperazine, where eight hydrogen atoms are replaced with deuterium. Its molecular formula is C10H8D8Br2N2O2 (MW: 348.1 g/mol). This brown solid exhibits solubility in chloroform, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate . Primarily used in organic synthesis and isotopic labeling studies, its deuterated structure enhances metabolic stability and makes it valuable in pharmacokinetic tracer applications .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol |
InChI |
InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2/i5D2,6D2,7D2,8D2 |
InChI Key |
GPEOAEVZTOQXLG-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)O)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Deuteration of Piperazine Core
The initial step involves synthesizing deuterium-labeled piperazine derivatives. Based on the literature, deuteration can be achieved via:
- Catalytic exchange reactions using deuterium gas ($$D2$$) or deuterated solvents (e.g., D$$2$$O)
- Use of deuterated reagents such as deuterated ethylenediamine or related intermediates
| Parameter | Details |
|---|---|
| Reagents | Deuterated ethylenediamine or analogous compounds, catalytic deuterium sources (e.g., Pd/C with D$$_2$$) |
| Solvent | D$$2$$O or deuterated alcohols (e.g., CD$$3$$OD) |
| Temperature | 50–150°C, optimized for maximum exchange efficiency |
| Pressure | Elevated, often 1–10 atm of D$$_2$$ gas |
Outcome: Incorporation of deuterium at all labile hydrogens on the piperazine ring, achieving the D8 labeling pattern.
Formation of N-(4-Hydroxyphenyl)piperazine-d8
This involves coupling the deuterated piperazine with a 4-hydroxyphenyl precursor, typically via nucleophilic aromatic substitution or reductive amination. The process often employs:
- Deuterated intermediates to prevent hydrogen exchange
- Controlled reaction conditions to preserve deuterium content
Bromination and Salt Formation
Following the formation of the deuterated piperazine derivative, bromination is performed:
- Reagents: Hydrobromic acid (preferably 40% concentration to match industrial standards), brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions
- Reaction conditions: Heating under reflux with continuous removal of water to drive the reaction toward monobromination or dibromination, depending on the desired intermediate
The final step involves converting the free base to the dihydrobromide salt :
- Procedure: Treating the free base with excess hydrobromic acid, followed by crystallization
- Conditions: Cooling to precipitate the salt, followed by filtration, washing, and drying
Industrial Scale Synthesis
On a larger scale, the process employs continuous flow reactors and specialized equipment to control temperature, pressure, and reagent addition. Strict quality control ensures high isotopic purity and consistent yield.
Reaction Data and Conditions Summary
| Step | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Deuterium exchange | D$$_2$$, Pd/C | 50–150°C, 1–10 atm | Incorporate deuterium into piperazine | Achieves D8 labeling pattern |
| Coupling with 4-hydroxyphenyl | Deuterated intermediates | Reflux, inert atmosphere | Form N-(4-Hydroxyphenyl)piperazine-d8 | Preserves isotope integrity |
| Bromination | Hydrobromic acid, NBS | Reflux, water removal | Introduce bromine atoms | Control degree of bromination |
| Salt formation | Hydrobromic acid | Cooling, crystallization | Obtain dihydrobromide salt | Purify and stabilize compound |
Research Findings and Data Tables
| Parameter | Typical Range | References |
|---|---|---|
| Deuterium incorporation | >95% D8 | Based on isotopic exchange studies |
| Yield of final salt | 70–85% | Industrial synthesis reports |
| Melting point | 280°C (decomposition) | Literature data |
| Purity | >99% | HPLC and NMR analysis |
Notes on Synthesis Optimization
- Maximizing deuterium incorporation requires careful selection of deuterated reagents and minimizing hydrogen exchange during steps.
- Reaction temperature and pH control are critical for selective bromination.
- Crystallization conditions influence purity and yield of the dihydrobromide salt.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may yield amines .
Scientific Research Applications
N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.
Biology: Employed in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide involves its interaction with various molecular targets and pathwaysThis effect can be used to study reaction mechanisms and pathways in detail .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Varied Substituents
Piperazine derivatives modified at the phenyl or piperazine ring exhibit distinct physicochemical and biological properties. Key examples include:
Table 1: Structural and Physical Properties of Selected Piperazine Derivatives
- Substituent Effects: The hydroxyl group in N-(4-hydroxyphenyl)piperazine derivatives facilitates hydrogen bonding, influencing crystallinity and solubility . Deuterium incorporation reduces metabolic degradation rates compared to non-deuterated analogs, making it useful in drug metabolism studies .
Isotopic Analogs: Deuterated vs. Non-Deuterated Forms
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 (CAS: 1185055-85-9):
- Non-deuterated analogs (e.g., 1-(4-Hydroxyphenyl)piperazine dihydrobromide): Lack isotopic labeling, leading to faster metabolic clearance in vivo .
Compounds with Hydroxyphenyl Moieties but Different Backbones
Research Implications and Limitations
- Contradictions : –5 highlight synthesis errors in related hydroxyphenyl compounds, emphasizing the need for rigorous structural validation .
Biological Activity
N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide is a deuterated derivative of N-(4-Hydroxyphenyl)piperazine, a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8D8Br2N2O2
- Molecular Weight : 348.1 g/mol
- CAS Number : 1329502-88-6
This compound is known to interact with various biological targets, primarily through inhibition of enzymes such as tyrosinase (TYR). Tyrosinase plays a crucial role in melanin biosynthesis, and its inhibition can lead to potential applications in treating hyperpigmentation disorders.
1. Inhibition of Tyrosinase
Research indicates that derivatives of N-(4-Hydroxyphenyl)piperazine exhibit significant inhibitory effects on tyrosinase activity. For instance, compounds synthesized from this framework have shown IC50 values ranging from 1.5 to 5 μM, which are more potent than the reference compound kojic acid (IC50 = 17.8 μM) .
| Compound | IC50 Value (μM) | Reference Compound |
|---|---|---|
| N-(4-Hydroxyphenyl)piperazine-d8 | 1.5 - 5 | Kojic Acid (17.8) |
2. Antioxidant Activity
In addition to its role as a tyrosinase inhibitor, N-(4-Hydroxyphenyl)piperazine-d8 has demonstrated antioxidant properties. This dual activity enhances its potential as a therapeutic agent for conditions characterized by oxidative stress and abnormal pigmentation .
3. Cytotoxicity Assessment
Cell viability assays (MTT tests) have shown that compounds based on N-(4-Hydroxyphenyl)piperazine exhibit low cytotoxicity at concentrations up to 10 μM, indicating a favorable safety profile for further development .
Case Studies
Several studies have focused on the synthesis and evaluation of N-(4-Hydroxyphenyl)piperazine derivatives:
- Study on Melanin Biosynthesis : A study assessed the inhibitory effects of various (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives against tyrosinase from Agaricus bisporus. The most promising compound displayed significant anti-melanogenic effects in B16F10 melanoma cells, suggesting potential applications in skin whitening products .
- Antiviral Potential : Other derivatives have been investigated for their antiviral properties, showing potential in inhibiting viral protein interactions .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and solubility profiles for N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide?
- Storage : Store at -20°C in airtight containers to prevent degradation caused by moisture or light exposure .
- Solubility : This compound is soluble in chloroform, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate , making it suitable for organic-phase reactions .
- Handling : Use inert gas (e.g., nitrogen) to purge vials during storage to minimize oxidation .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use P95 respirators or equivalent in poorly ventilated areas .
- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How is this deuterated compound synthesized, and how is deuterium incorporated?
- General Synthesis : Deuterium is introduced via deuterating agents (e.g., D₂O or deuterated reagents) reacting with the non-deuterated precursor. For example, piperazine derivatives are synthesized by reacting halogenated aryl amines with deuterated piperazine under reflux .
- Purification : Use column chromatography (e.g., silica gel) with deuterated solvents to maintain isotopic purity .
Q. What analytical methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/²H NMR confirms deuterium incorporation and structural integrity .
- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight (348.10 g/mol) and isotopic distribution .
- Thermal Analysis : TGA/DSC assesses decomposition temperatures and crystallinity .
Advanced Research Questions
Q. How does deuterium substitution influence the compound’s stability and pharmacokinetics?
- Metabolic Stability : Deuterium reduces CYP450-mediated metabolism by strengthening C-D bonds, prolonging half-life in vivo .
- Isotope Effects : Kinetic isotope effects (KIEs) may alter binding affinities in receptor studies, requiring calibration with non-deuterated controls .
Q. How is this compound applied in dopamine receptor binding studies?
- Receptor Affinity Assays : Use radiolabeled ligands (e.g., [³H]spiperone) in competitive binding assays with D2/D3 receptor membranes. Adjust deuterated compound concentrations to measure IC₅₀ values .
- Selectivity Screening : Compare binding data against serotonin (5-HT) receptors to assess selectivity .
Q. What role does this compound play in metabolic profiling?
- Isotopic Tracers : Deuterium serves as a stable isotope label in LC-MS/MS studies to track metabolic pathways and identify hydroxylated or glucuronidated metabolites .
- Quantitative Analysis : Use deuterium as an internal standard for quantifying non-deuterated analogs in biological matrices .
Q. How does the compound’s stability vary under experimental conditions (e.g., pH, temperature)?
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC to identify optimal pH ranges .
- Thermal Stability : TGA analysis shows decomposition above 200°C, indicating suitability for room-temperature reactions but not high-temperature syntheses .
Data Contradictions and Mitigation Strategies
- Deuterium Exchange : Contradictions in metabolic stability may arise if labile deuterium atoms (e.g., -OD groups) undergo proton exchange in aqueous media. Mitigate by using deuterated solvents and minimizing water exposure .
- Receptor Binding Variability : Differences in binding affinities between deuterated and non-deuterated forms require rigorous statistical validation (e.g., ANOVA) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
